molecular formula C30H30Cl4N4O4S2Zn B12816830 p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride CAS No. 17192-80-2

p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride

Cat. No.: B12816830
CAS No.: 17192-80-2
M. Wt: 781.9 g/mol
InChI Key: FZCQVHBGIBRCCW-UHFFFAOYSA-J
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Description

p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride: is a complex organic compound that belongs to the class of diazonium salts These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride typically involves the following steps:

    Diazotization: The starting material, 2,5-dimethoxyaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

    Tolylmercapto Substitution: The diazonium salt is then reacted with 4-tolylthiol in the presence of a catalyst such as copper(I) chloride to introduce the tolylmercapto group.

    Formation of Zinc Chloride Complex: The final step involves the addition of zinc chloride to stabilize the diazonium compound, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

    Purification Steps: Including recrystallization and filtration to obtain high-purity products.

    Quality Control: Rigorous testing to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.

    Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Sodium halides, potassium hydroxide, or primary amines under mild conditions.

    Coupling: Phenols or aromatic amines in alkaline conditions.

    Reduction: Sodium borohydride or stannous chloride in acidic conditions.

Major Products

    Azo Compounds: Formed through coupling reactions, widely used in dyes.

    Substituted Aromatics: Formed through substitution reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

Chemistry

    Synthesis of Azo Dyes: Used in the production of various azo dyes due to its ability to form stable azo compounds.

    Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

Biology

    Bioconjugation: Used in labeling and tracking biological molecules due to its reactive diazonium group.

Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds.

Industry

    Dye and Pigment Production: Widely used in the manufacture of dyes and pigments for textiles and inks.

Mechanism of Action

The mechanism of action of p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride involves its diazonium group, which is highly reactive and can undergo various chemical transformations. The molecular targets and pathways include:

    Nucleophilic Substitution: The diazonium group can be replaced by nucleophiles, leading to the formation of new compounds.

    Electrophilic Coupling: The diazonium group can couple with electron-rich aromatic compounds to form azo compounds.

Comparison with Similar Compounds

Similar Compounds

    p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride: Lacks the zinc chloride complex.

    2,5-Dimethoxybenzenediazonium chloride: Lacks the tolylmercapto group.

    p-(4-Tolylmercapto)benzenediazonium chloride: Lacks the dimethoxy groups.

Uniqueness

    Stability: The presence of zinc chloride enhances the stability of the diazonium compound.

    Reactivity: The combination of tolylmercapto and dimethoxy groups provides unique reactivity patterns, making it versatile in various chemical reactions.

This detailed overview provides a comprehensive understanding of p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride, a compound belonging to the class of diazonium salts, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H18ClN2O2S·ZnCl2
  • Molecular Weight : 415.94 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The diazonium group is known to facilitate electrophilic substitution reactions, allowing the compound to modify biomolecules such as proteins and nucleic acids. This reactivity can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.
  • Receptor Binding : It can bind to receptors, potentially altering signaling pathways.
  • Antioxidant Activity : The mercapto group may contribute to free radical scavenging.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : Research has shown that diazonium salts exhibit antimicrobial properties. A study demonstrated that this compound inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity : In vitro studies on cancer cell lines indicated that this compound possesses cytotoxic effects. The mechanism was linked to apoptosis induction in human breast cancer cells (MCF-7), with IC50 values determined through MTT assays showing significant potency.
  • Antioxidant Properties : The compound demonstrated considerable antioxidant activity in DPPH radical scavenging assays, suggesting its potential use in protecting against oxidative stress-related diseases.

Data Table of Biological Activities

Activity Type Tested Organisms/Cells Effect Observed Reference
AntimicrobialE. coli, S. aureusGrowth inhibition
CytotoxicityMCF-7 (breast cancer)Induction of apoptosis
AntioxidantDPPH radical scavengingSignificant scavenging activity

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A comprehensive study evaluated the antimicrobial properties of several diazonium salts, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent against bacterial infections.
  • Cytotoxicity Assessment in Cancer Research :
    In a controlled laboratory setting, the cytotoxic effects were assessed using various concentrations of the compound on MCF-7 cells. Flow cytometry analysis revealed a significant increase in early apoptotic cells compared to control groups, highlighting its potential role in cancer therapy.

Properties

CAS No.

17192-80-2

Molecular Formula

C30H30Cl4N4O4S2Zn

Molecular Weight

781.9 g/mol

IUPAC Name

zinc;2,5-dimethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachloride

InChI

InChI=1S/2C15H15N2O2S.4ClH.Zn/c2*1-10-4-6-11(7-5-10)20-15-9-13(18-2)12(17-16)8-14(15)19-3;;;;;/h2*4-9H,1-3H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

FZCQVHBGIBRCCW-UHFFFAOYSA-J

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC.CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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